[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester
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Overview
Description
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester is a synthetic organic compound It features a cyclohexyl ring substituted with a hydroxy-ethylsulfanyl group and a carbamic acid tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: Starting with cyclohexanol, the hydroxy group can be converted to a leaving group (e.g., tosylate) and then substituted with an ethylsulfanyl group.
Introduction of the Carbamic Acid Ester: The intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the carbamic acid tert-butyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy-ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbamic acid ester group can be reduced to the corresponding amine.
Substitution: The hydroxy group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles such as alkoxides or amines.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Incorporation into polymers for enhanced properties.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Exploration as a scaffold for developing new pharmaceuticals.
Medicine
Therapeutics: Investigation into its potential therapeutic effects.
Diagnostics: Use in diagnostic assays.
Industry
Coatings: Use in the formulation of advanced coatings.
Adhesives: Incorporation into adhesive formulations for improved performance.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness
The tert-butyl ester group in [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid tert-butyl ester may confer unique steric and electronic properties, potentially affecting its reactivity and interactions compared to its methyl and ethyl ester analogs.
Properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethylsulfanyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3S/c1-13(2,3)17-12(16)14-10-4-6-11(7-5-10)18-9-8-15/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVKHKFVRRURRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)SCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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